2-Azetidinone, 3-amino-1-(1-propenyl)-
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Overview
Description
3-Amino-1-prop-1-enylazetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-prop-1-enylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of azetidinones, including 3-Amino-1-prop-1-enylazetidin-2-one, often employs scalable methods such as the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium . This method is favored for its efficiency and simplicity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-prop-1-enylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidinones and amine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-Amino-1-prop-1-enylazetidin-2-one has been extensively studied for its antiproliferative properties. It has shown significant activity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231 . The compound inhibits tubulin polymerization, making it a potential candidate for cancer therapy. Additionally, its derivatives have been explored for their antibacterial and antimicrobial properties .
Mechanism of Action
The antiproliferative effects of 3-Amino-1-prop-1-enylazetidin-2-one are primarily due to its ability to inhibit tubulin polymerization. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The compound interacts with the colchicine-binding site on tubulin, preventing the formation of microtubules necessary for cell division .
Comparison with Similar Compounds
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 (CA-4) analogues
Uniqueness
3-Amino-1-prop-1-enylazetidin-2-one stands out due to its specific substitution pattern, which enhances its binding affinity to the colchicine-binding site on tubulin. This unique feature contributes to its potent antiproliferative activity, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-amino-1-prop-1-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3 |
InChI Key |
TWDFXLIUVFREGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1CC(C1=O)N |
Origin of Product |
United States |
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